TAK-875 Hemihydrate is classified as a free fatty acid receptor 1 (FFAR1) agonist. It is derived from the optimization of fused phenylalkanoic acids, which demonstrated favorable in vitro agonist activities and pharmacokinetic profiles. The compound was developed through a series of chemical modifications aimed at enhancing its selectivity and potency towards GPR40 .
The synthesis of TAK-875 Hemihydrate involves several steps that optimize the compound's pharmacological properties. The initial synthetic route focuses on creating fused phenylalkanoic acids, which are then modified to yield the dihydrobenzofuran derivative. Key synthetic methods include:
The synthesis parameters such as temperature, reaction time, and solvent choice are critical in achieving high yields and purity.
The molecular structure of TAK-875 Hemihydrate can be characterized by its unique arrangement of atoms that allows for effective interaction with GPR40. The compound has a molecular formula of CHOS, with a molecular weight of approximately 397.53 g/mol.
X-ray crystallography and NMR spectroscopy have been employed to confirm the three-dimensional conformation of the molecule, revealing insights into its binding interactions with GPR40 .
TAK-875 Hemihydrate participates in several key chemical reactions that are critical for its pharmacological activity:
These reactions highlight the compound's potential efficacy as an antidiabetic agent.
The mechanism of action for TAK-875 Hemihydrate involves its role as an agonist for GPR40, leading to enhanced glucose-dependent insulin secretion:
This mechanism underscores its therapeutic potential in managing type 2 diabetes.
TAK-875 Hemihydrate possesses several notable physical and chemical properties:
These properties are essential for ensuring effective delivery and therapeutic action.
TAK-875 Hemihydrate is primarily being investigated for its applications in treating type 2 diabetes mellitus:
TAK-875 Hemihydrate (fasiglifam) functions as an ago-allosteric modulator of Free Fatty Acid Receptor 1, binding to a distinct allosteric site that amplifies the receptor’s response to endogenous free fatty acids. This unique mechanism enables positive cooperativity with ligands like γ-linolenic acid, shifting the concentration-response curve leftward and enhancing receptor activation efficiency. In calcium mobilization assays using Chinese hamster ovary cells expressing human Free Fatty Acid Receptor 1, the half-maximal effective concentration of γ-linolenic acid decreased from 5.39 µM to 1.07 µM when co-administered with 1 µM TAK-875 Hemihydrate, demonstrating a 5-fold potentiation of endogenous ligand activity [1] [3].
The physiological relevance of this cooperativity was confirmed through pancreatic islet studies where the insulinotropic effects of TAK-875 Hemihydrate were abolished in Free Fatty Acid Receptor 1-knockout mice, while wild-type islets exhibited synergistic insulin secretion when exposed to both TAK-875 Hemihydrate and γ-linolenic acid [3]. In vivo evidence from neonatal streptozotocin-induced diabetic rats showed that pharmacological reduction of circulating free fatty acids using the lipolysis inhibitor acipimox significantly attenuated TAK-875 Hemihydrate's insulin-secretory effects during oral glucose tolerance tests [3]. This confirms that TAK-875 Hemihydrate requires endogenous free fatty acids as co-agonists to exert maximal therapeutic efficacy.
Table 1: Allosteric Modulation of Free Fatty Acid Receptor 1 by TAK-875 Hemihydrate
| Experimental System | Parameter | γ-Linolenic Acid Alone | γ-Linolenic Acid + TAK-875 (1 µM) | Potentiation Factor |
|---|---|---|---|---|
| CHO-hFFAR1 Cells (Clone #2) | EC₅₀ (Ca²⁺ influx) | 5.39 µM | 1.07 µM | 5.0 |
| MIN6 β-Cells | Maximal Insulin Secretion | 1.0-fold | 1.5-2.0-fold | 1.5-2.0 |
| Mouse Islets (Wild-type) | Insulin Secretion Amplification | Baseline | 300% of control | 3.0 |
TAK-875 Hemihydrate exhibits context-dependent partial agonism that varies significantly with Free Fatty Acid Receptor 1 expression levels. In Chinese hamster ovary cells overexpressing human Free Fatty Acid Receptor 1 (clone #104), TAK-875 Hemihydrate demonstrated nearly full efficacy (95% of γ-linolenic acid response). However, in clones with moderate (#19) and low (#2, #4) receptor expression, its maximal efficacy dropped substantially to 65%, 40%, and 20% of γ-linolenic acid response, respectively [1] [3]. This expression-dependent efficacy gradient was replicated in human embryonic kidney 293T cells with graded transfection of Free Fatty Acid Receptor 1 plasmids, confirming that receptor density critically determines the intrinsic activity of TAK-875 Hemihydrate [1].
In the mouse insulinoma MIN6 β-cell line expressing physiological receptor levels, TAK-875 Hemihydrate alone showed minimal insulin secretion (15% of maximal response) but potentiated glucose-stimulated insulin secretion by 2.5-fold when combined with sub-threshold γ-linolenic acid concentrations [3] [4]. This amplification occurred through dual mechanisms: inositol trisphosphate-mediated calcium oscillation amplification and diacylglycerol/protein kinase C-mediated enhancement of exocytotic machinery. Crucially, the insulinotropic effect was strictly glucose-dependent, requiring membrane depolarization to activate voltage-dependent calcium channels—a fundamental difference from sulfonylureas like glimepiride that bypass glucose sensing [4].
Table 2: Receptor Expression-Dependent Agonism of TAK-875 Hemihydrate
| Cell System | Free Fatty Acid Receptor 1 Expression Level | TAK-875 Hemihydrate Maximal Efficacy (% vs. γ-Linolenic Acid) | Key Functional Readout |
|---|---|---|---|
| CHO-hFFAR1 #104 | High | 95% | Ca²⁺ influx |
| CHO-hFFAR1 #19 | Moderate | 65% | Ca²⁺ influx |
| CHO-hFFAR1 #2 | Low | 40% | Ca²⁺ influx |
| CHO-hFFAR1 #4 | Very Low | 20% | Ca²⁺ influx |
| MIN6 β-Cells | Endogenous (Moderate) | 15% (alone); 150% (with γ-linolenic acid) | Insulin secretion |
Mutagenesis studies have identified critical residue-specific interactions governing TAK-875 Hemihydrate binding and receptor activation. Arginine residues at positions 183(5.39) and 258(7.35) in transmembrane helices 5 and 7 form ionic locks that differentially regulate agonist responses. Mutation of Arg²⁵⁸ to alanine abolished 90% of γ-linolenic acid-induced calcium signaling but only reduced TAK-875 Hemihydrate efficacy by 40%, indicating distinct binding orientations between endogenous and synthetic ligands [1] [5]. Reciprocal experiments with Arg¹⁸³ mutants showed more pronounced impairment of TAK-875 Hemihydrate activity (75% reduction) than γ-linolenic acid (50% reduction), confirming that the synthetic agonist engages a topographically distinct allosteric pocket [5].
Crystallographic analyses reveal that TAK-875 Hemihydrate binds within an intramembrane cavity bordered by transmembrane helices 3, 4, 5, and 6, forming hydrogen bonds with Tyr³⁹¹ and hydrophobic interactions with Phe¹⁷⁵, Phe¹⁸⁷, and Ile¹⁸⁶. This binding mode stabilizes an active receptor conformation where transmembrane helix 6 rotates outward, facilitating Gαq protein coupling [1] [3]. The existence of multiple allosterically linked binding sites is further supported by radioligand displacement studies showing that docosahexaenoic acid and synthetic agonists AM-1638 occupy spatially distinct sites that exhibit positive cooperativity with TAK-875 Hemihydrate [5]. This modular binding architecture enables fine-tuned receptor modulation by diverse ligands.
TAK-875 Hemihydrate exhibits species-dependent potency variations reflecting structural divergence in Free Fatty Acid Receptor 1 orthologs. In calcium flux assays, its half-maximal effective concentration for human Free Fatty Acid Receptor 1 was 14-72 nM, compared to 140-510 nM for rodent receptors [1] [8]. This 4-10-fold reduced potency in rats and mice correlates with differential residue conservation in the allosteric pocket—notably, Tyr³⁹¹ (critical for TAK-875 Hemihydrate binding in humans) is replaced by phenylalanine in rodents, impairing hydrogen bond formation [5].
Despite lower receptor affinity, TAK-875 Hemihydrate retains significant glucose-lowering efficacy in rodent diabetes models through compensatory mechanisms. In Zucker diabetic fatty rats, 10 mg/kg TAK-875 Hemihydrate twice daily for six weeks reduced glycosylated hemoglobin by 1.7% and augmented fasting insulin 3.2-fold [2]. Combination therapy with metformin enhanced these effects (2.4% glycosylated hemoglobin reduction), preserving pancreatic insulin content at levels comparable to non-diabetic controls (67.1 vs. 69.1 ng/mg pancreas) [2]. Notably, the insulinotropic effect was strictly glucose-dependent: in fasted normoglycemic Sprague-Dawley rats, even high doses (30 mg/kg) failed to induce hypoglycemia [8]. This conserved glucose sensing across species validates the therapeutic safety principle underlying Free Fatty Acid Receptor 1 agonism.
Table 3: Cross-Species Pharmacological Profile of TAK-875 Hemihydrate
| Species | EC₅₀ (Calcium Mobilization) | Receptor Binding Affinity (Ki) | In Vivo Glucose-Lowering Dose | Key Structural Variation |
|---|---|---|---|---|
| Human | 14-72 nM | 38 nM | Not applicable | Tyr³⁹¹ |
| Rat | 140-400 nM | 140 nM | 0.3-10 mg/kg | Phe³⁹¹ |
| Mouse | 210-510 nM | Not reported | 3-30 mg/kg | Phe³⁹¹ |
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13533-18-1
CAS No.: